![molecular formula C15H24N2 B1326735 [1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine CAS No. 1104927-59-4](/img/structure/B1326735.png)
[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine
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Overview
Description
“[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine” is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.37 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine” is1S/C15H24N2/c1-12-3-4-13(2)15(9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine” has a molecular weight of 232.37 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals. The compound “[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine” can be used as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. It is also found in natural alkaloids. The derivatives of piperidine, including those synthesized from “[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine,” are evaluated for their potential as drugs, particularly in the discovery and biological evaluation of new pharmacological agents .
Cancer Research
In cancer research, piperidine derivatives have been synthesized and investigated for their cytotoxic effects against cancer cells. The structure-activity relationship studies suggest that modifications on the piperidine ring, such as the introduction of halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity. “[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine” could serve as a scaffold for developing new anticancer agents .
Safety and Hazards
properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-3-4-13(2)15(9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXORANFTYABRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine |
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